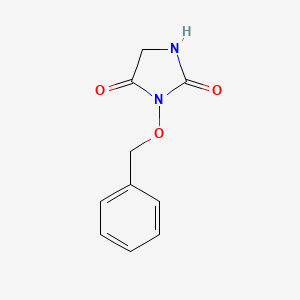![molecular formula C12H11NO2 B11895570 1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one CAS No. 882041-45-4](/img/structure/B11895570.png)
1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a furan ring and an indole ring, making it a significant molecule in various chemical and biological studies .
Preparation Methods
The synthesis of 1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one involves several steps:
Synthetic Routes: The compound can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. This method is often used to construct the indole ring system.
Reaction Conditions: The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to achieve good yields.
Industrial Production Methods: Industrial production may involve optimizing the Fischer indole synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1’-Methyl-spiro[furan-2(3H),3’-[3H]indol]-2’(1’H)-one can be compared with other spiro compounds and indole derivatives:
Properties
CAS No. |
882041-45-4 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1'-methylspiro[3H-furan-2,3'-indole]-2'-one |
InChI |
InChI=1S/C12H11NO2/c1-13-10-6-3-2-5-9(10)12(11(13)14)7-4-8-15-12/h2-6,8H,7H2,1H3 |
InChI Key |
OJIMVYDNMAUOFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


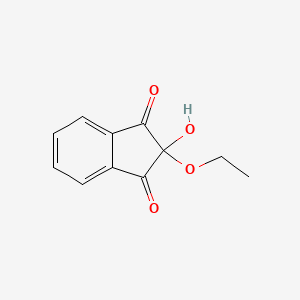

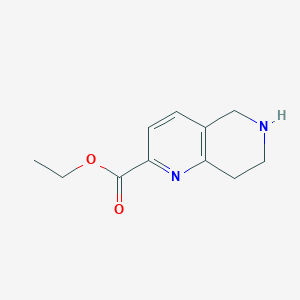

![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)
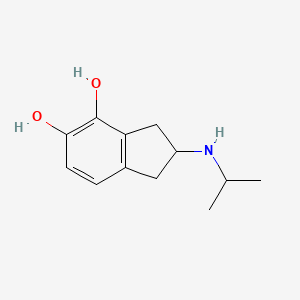
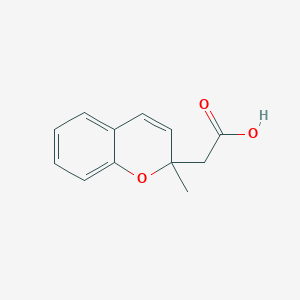

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)
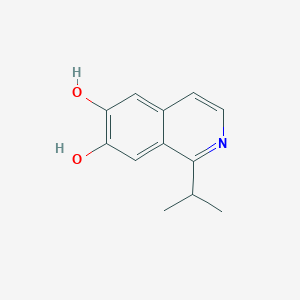
![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)

